molecular formula C17H18N2O5 B4832340 N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide

N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide

Cat. No. B4832340
M. Wt: 330.33 g/mol
InChI Key: MUFNOFBCBAEROG-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide, also known as DMMDA, is a chemical compound that belongs to the class of hydrazones. It has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. DMMDA is a yellow crystalline powder that is relatively stable and soluble in organic solvents.

Mechanism of Action

The exact mechanism of action of N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide is not yet fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes such as DNA synthesis and replication. N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide has also been shown to exhibit antiviral activity against the herpes simplex virus and antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide has several advantages for use in laboratory experiments. It is relatively stable and soluble in organic solvents, making it easy to handle and manipulate. N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide also exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide. One area of interest is the development of N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide as a potential anticancer agent, either alone or in combination with other drugs. Additionally, the development of N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide-based materials for use in various applications, such as sensors and catalysis, is an area of active research.

Scientific Research Applications

N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, N'-(2,4-dimethoxy-3-methylbenzylidene)-3,5-dihydroxybenzohydrazide has been studied for its potential use as a corrosion inhibitor for metals.

properties

IUPAC Name

N-[(E)-(2,4-dimethoxy-3-methylphenyl)methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-15(23-2)5-4-11(16(10)24-3)9-18-19-17(22)12-6-13(20)8-14(21)7-12/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFNOFBCBAEROG-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C=NNC(=O)C2=CC(=CC(=C2)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=N/NC(=O)C2=CC(=CC(=C2)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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